molecular formula C20H18FNO B425586 N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine

N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine

Cat. No.: B425586
M. Wt: 307.4g/mol
InChI Key: WXLHGVADSVDFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine is an organic compound with the molecular formula C20H18FNO and a molecular weight of 307.3614232 g/mol . This compound is characterized by the presence of a fluorobenzyl group and a phenylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine typically involves the reaction of 3-fluorobenzyl chloride with 2-hydroxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-phenylamine
  • N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-phenylamine
  • N-{2-[(3-bromobenzyl)oxy]benzyl}-N-phenylamine

Uniqueness

N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C20H18FNO

Molecular Weight

307.4g/mol

IUPAC Name

N-[[2-[(3-fluorophenyl)methoxy]phenyl]methyl]aniline

InChI

InChI=1S/C20H18FNO/c21-18-9-6-7-16(13-18)15-23-20-12-5-4-8-17(20)14-22-19-10-2-1-3-11-19/h1-13,22H,14-15H2

InChI Key

WXLHGVADSVDFPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2OCC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2OCC3=CC(=CC=C3)F

Origin of Product

United States

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